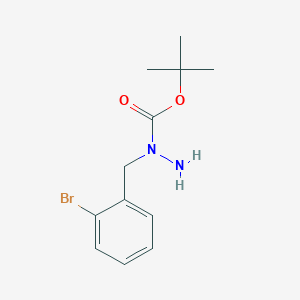
1-Boc-1-(2-bromobenzyl)hydrazine
Vue d'ensemble
Description
1-Boc-1-(2-bromobenzyl)hydrazine, also known as tert-Butyl N-amino-N-[(2-bromophenyl)methyl]carbamate, is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol .
Synthesis Analysis
The synthesis of Boc-protected amines, such as 1-Boc-1-(2-bromobenzyl)hydrazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of 1-Boc-1-(2-bromobenzyl)hydrazine consists of a bromobenzyl group attached to a hydrazine group, which is further connected to a Boc (tert-butoxycarbonyl) group .Chemical Reactions Analysis
The Boc group in 1-Boc-1-(2-bromobenzyl)hydrazine is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy .Applications De Recherche Scientifique
Application 1: Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Summary of the Application : This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities, making them very attractive in medicinal chemistry .
- Methods of Application or Experimental Procedures : The synthesis is achieved by combining suitable aldehydes with four hydrazides. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results or Outcomes : The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Application 2: BOC Protection of Amines
- Summary of the Application : “1-Boc-1-(2-bromobenzyl)hydrazine” is used in the BOC protection of amines, a crucial step in the synthesis of many biologically active molecules .
- Methods of Application or Experimental Procedures : The BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Application 3: Dual Protection of Amino Functions
- Summary of the Application : This compound is used in the dual protection of amino functions. Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
- Methods of Application or Experimental Procedures : The protection is achieved by introducing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Application 4: Solventless Technique for Boc-Protection of Hydrazines and Amines
- Summary of the Application : “1-Boc-1-(2-bromobenzyl)hydrazine” is used in a new efficient technique for Boc introduction into hydrazines and amines .
- Methods of Application or Experimental Procedures : The substrate is stirred in molten di-(tert-butyl)dicarbonate without any solvent. The method requires neither DMAP nor other catalyst .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Application 5: Dual Protection of Amino Functions
- Summary of the Application : This compound is used in the dual protection of amino functions. Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
- Methods of Application or Experimental Procedures : The protection is achieved by introducing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Application 6: Solventless Technique for Boc-Protection of Hydrazines and Amines
- Summary of the Application : “1-Boc-1-(2-bromobenzyl)hydrazine” is used in a new efficient technique for Boc introduction into hydrazines and amines .
- Methods of Application or Experimental Procedures : The substrate is stirred in molten di-(tert-butyl)dicarbonate without any solvent. The method requires neither DMAP nor other catalyst .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Propriétés
IUPAC Name |
tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(14)8-9-6-4-5-7-10(9)13/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYXPCZKKWBCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-1-(2-bromobenzyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



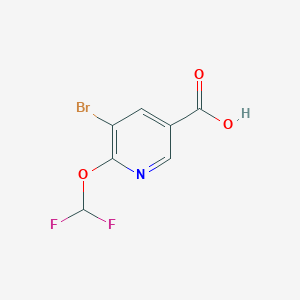
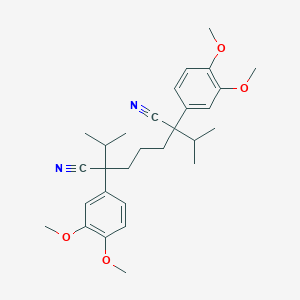
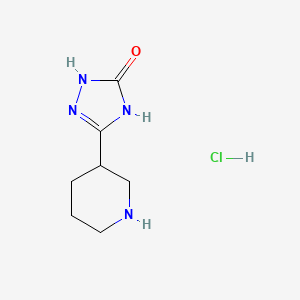
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
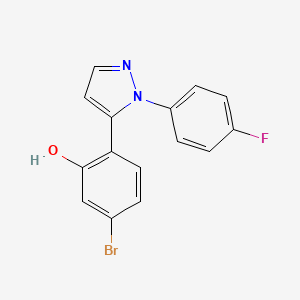
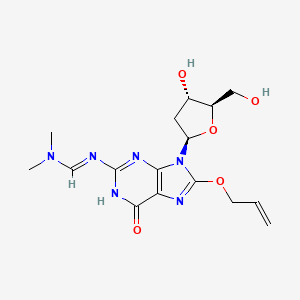
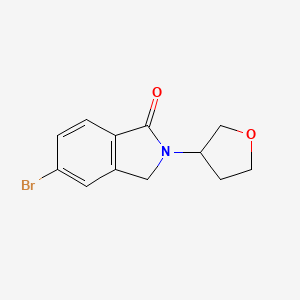
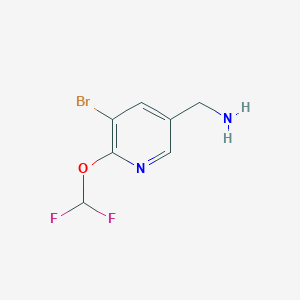
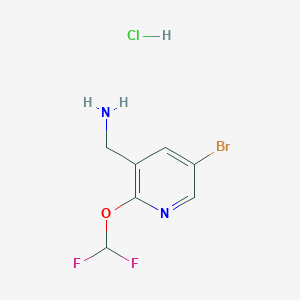
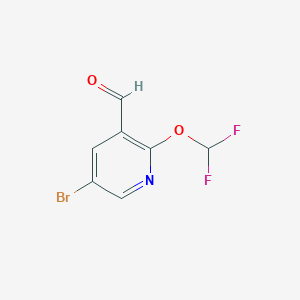
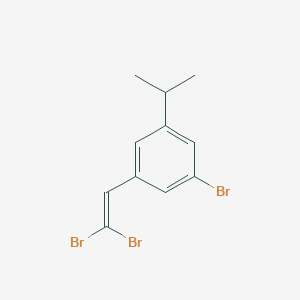

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)